molecular formula C14H16F2N2O3S B7082452 N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4-difluoro-5-methylbenzenesulfonamide

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4-difluoro-5-methylbenzenesulfonamide

Cat. No.: B7082452
M. Wt: 330.35 g/mol
InChI Key: HFWIDYWEXLLSSJ-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4-difluoro-5-methylbenzenesulfonamide is a complex organic compound characterized by the presence of an oxazole ring, a sulfonamide group, and multiple fluorine atoms

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4-difluoro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3S/c1-8-5-11(10(16)6-9(8)15)22(19,20)18-13-7-12(17-21-13)14(2,3)4/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWIDYWEXLLSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)S(=O)(=O)NC2=CC(=NO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4-difluoro-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving a nitrile oxide and an alkyne. The tert-butyl group is introduced via alkylation reactions. The difluoro-5-methylbenzenesulfonamide moiety is then attached through a sulfonamide formation reaction, which involves the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4-difluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The fluorine atoms and the sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4-difluoro-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4-difluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The oxazole ring and the sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide
  • N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide
  • N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl}acetamide

Uniqueness

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4-difluoro-5-methylbenzenesulfonamide is unique due to the presence of both fluorine atoms and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups makes it particularly useful in applications requiring high stability and specific molecular interactions.

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